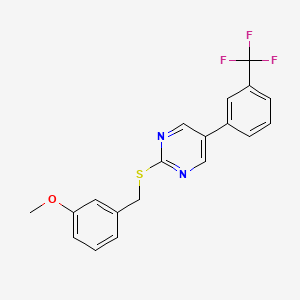

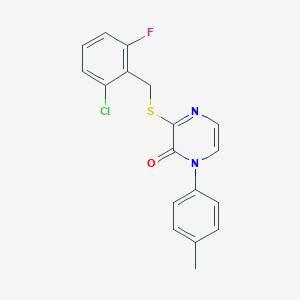

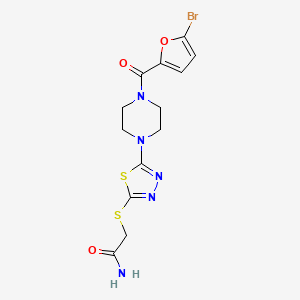

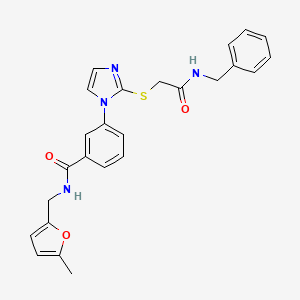

Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is a useful research compound. Its molecular formula is C19H15F3N2OS and its molecular weight is 376.4. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Agents

The compound exhibits potent antibacterial activity against drug-resistant bacteria. Researchers have synthesized various pyrazole derivatives, including this compound, and found that it effectively inhibits the growth of planktonic Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for some derivatives are as low as 0.25 µg/mL . Additionally, specific lead compounds within this class demonstrate bactericidal effects and efficacy against methicillin-resistant Staphylococcus aureus (MRSA) persisters. Notably, compounds 11, 28, and 29 effectively combat S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Agrochemicals and Pharmaceuticals

The trifluoromethyl group in this compound is of interest due to its prominence in both agrochemicals and pharmaceuticals. Researchers have explored scalable synthetic methods for functionalized 1-methyl-3/5-trifluoromethyl pyrazole derivatives, which are essential building blocks for various applications . These derivatives may find use in novel drugs or agrochemicals.

Glycosylation Reactions

The compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate serves as a stable and powerful thiophile. It efficiently activates p-tolyl thioglycoside donors at room temperature, facilitating glycosylation reactions. This property makes it valuable for synthesizing glycosides .

Therapeutic Potential

Pyridopyrimidine derivatives, including this compound, have therapeutic potential. Depending on the nitrogen atom’s position in the pyridine ring, four possible skeletons exist for the heterocyclic combination of pyrimidine and pyridine rings. These structures have been studied extensively for their biological activity. Notably, palbociclib (used in breast cancer treatment) and dilmapimod (with potential activity against rheumatoid arthritis) contain pyridopyrimidine moieties .

Anticancer Agents

While not directly related to the compound itself, research on 1,3,4-thiadiazole derivatives highlights the importance of heterocyclic structures. These compounds, including pyrido[2,1-b][1,3,4]thiadiazoles, exhibit cytotoxic properties and have been investigated for their anticancer activity .

作用機序

Target of Action

Compounds with similar structures have been found to target various receptors and enzymes, influencing their function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. The downstream effects of these interactions can vary widely, from changes in cellular metabolism to alterations in signal transduction .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the nature of its interactions with them. These effects can range from changes in cellular function to alterations in the expression of certain genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .

特性

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c1-25-17-7-2-4-13(8-17)12-26-18-23-10-15(11-24-18)14-5-3-6-16(9-14)19(20,21)22/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUKUGRFVCBBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520650.png)

![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)

![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)

![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)

![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)

![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)

![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)